Aluminum fluoroacetate

Vue d'ensemble

Description

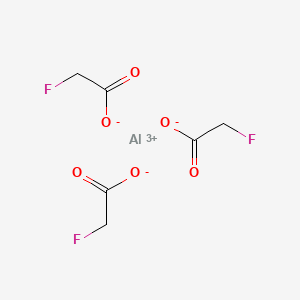

Aluminum fluoroacetate is a chemical compound that contains aluminum, fluorine, and acetate groups. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. The compound is of interest due to its reactivity and the presence of the fluorine atom, which imparts distinct characteristics to the molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of aluminum fluoroacetate typically involves the reaction of aluminum compounds with fluoroacetic acid or its derivatives. One common method is the reaction of aluminum chloride with fluoroacetic acid in an organic solvent under controlled temperature and pressure conditions. The reaction can be represented as follows:

[ \text{AlCl}_3 + 3 \text{FCH}_2\text{COOH} \rightarrow \text{Al(FCH}_2\text{COO)}_3 + 3 \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Aluminum fluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form aluminum oxide and other fluorinated products.

Reduction: Reduction reactions may yield aluminum metal and fluoroacetate derivatives.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aluminum oxide and fluoroacetic acid, while substitution reactions can yield a variety of fluorinated organic compounds.

Applications De Recherche Scientifique

Medical Imaging

1.1 Radiofluorination for PET Imaging

Aluminum fluoroacetate is primarily recognized for its role in positron emission tomography (PET) imaging. The compound facilitates the incorporation of fluorine-18 into biological molecules, enhancing the visualization of metabolic processes in vivo. The bond between aluminum and fluorine is notably strong, allowing for stable complexes that can be used in imaging agents. This stability is crucial as it ensures that the radiolabeled compounds remain intact during biological processes, thereby providing accurate imaging results .

Case Study: Folate Receptor Targeting

A significant study utilized aluminum fluoride-18 labeled folate to target folate receptor β (FR-β) on macrophages in atherosclerotic lesions. This approach demonstrated promising results for assessing inflammation in atherosclerosis, indicating that this compound can serve as a valuable tool in diagnosing cardiovascular diseases through advanced imaging techniques .

Environmental Applications

2.1 Rodenticide Development

This compound is also noted for its application as a rodenticide. The compound's effectiveness stems from its ability to disrupt metabolic pathways in rodents, leading to lethal outcomes. Sodium monofluoroacetate (SMFA), a related compound, has been extensively studied for its toxicological effects on non-target species and its environmental impact .

Case Study: Environmental Impact Assessment

Research has highlighted the need for careful assessment of this compound's environmental implications, particularly concerning its persistence and toxicity to wildlife. Studies have shown that while it is effective against target species like rodents, it poses risks to non-target organisms, necessitating regulatory scrutiny and management strategies .

Toxicological Studies

3.1 Mechanisms of Toxicity

This compound's toxicity has been the subject of numerous studies, particularly concerning its neurological effects. Research indicates that exposure can lead to oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases. The compound's interaction with neuronal cells can result in apoptosis and disruption of neurotransmitter systems .

Data Table: Toxicological Effects of this compound

Mécanisme D'action

The mechanism of action of aluminum fluoroacetate involves its interaction with biological molecules and enzymes. The compound can inhibit key metabolic enzymes, leading to disruptions in cellular processes. The fluorine atom plays a crucial role in these interactions, often forming strong bonds with enzyme active sites and altering their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium fluoroacetate: Known for its use as a pesticide, it shares similar toxicological properties with aluminum fluoroacetate.

Potassium fluoroacetate: Another fluorinated compound with similar reactivity and applications.

Calcium fluoroacetate: Used in various industrial processes, it exhibits comparable chemical behavior.

Uniqueness

This compound is unique due to the presence of the aluminum atom, which imparts distinct chemical and physical properties

Activité Biologique

Aluminum fluoroacetate, a compound that combines aluminum with fluoroacetate, has garnered attention due to its biological activity and potential toxicity. This article explores the biological mechanisms, toxicological effects, and microbial interactions associated with this compound, supported by research findings and case studies.

Chemical Composition and Properties

This compound consists of aluminum ions and fluoroacetate ions. Fluoroacetate is known for its high toxicity, primarily due to its interference with cellular respiration by inhibiting the citric acid cycle through the formation of fluorocitrate, a potent inhibitor of aconitase . The presence of aluminum may influence the bioavailability and toxicity of fluoroacetate in biological systems.

-

Inhibition of Metabolic Pathways :

- Fluoroacetate is metabolized to fluoroacetyl-CoA, which then inhibits the conversion of citrate to isocitrate by aconitase, leading to energy metabolism disruption .

- The accumulation of fluorocitrate results in impaired oxidative phosphorylation, which can cause cellular death due to energy failure.

-

Toxicity Profiles :

- Studies indicate that aluminum compounds can exacerbate the toxic effects of fluoroacetate. For instance, exposure to sodium fluoroacetate has been shown to cause significant histopathological changes in various organs, including testicular atrophy and renal degeneration in rodent models .

- Acute symptoms of aluminum toxicity include nausea, vomiting, and neurological disturbances, which may be compounded by fluoroacetate exposure due to its metabolic interference .

Microbial Degradation

Recent research has identified specific bacteria capable of degrading fluoroacetate under anaerobic conditions. A notable strain isolated from bovine rumen (designated MFA1) demonstrated the ability to metabolize fluoroacetate, producing acetate as a primary end product . This discovery highlights potential bioremediation pathways for environments contaminated with fluoroacetate.

Case Study 1: Toxicity in Rodent Models

A study involving Swiss albino mice examined the effects of sub-acute exposure to aluminum fluoride. Results indicated significant reductions in red blood cell counts and hemoglobin levels, alongside increased white blood cell counts, suggesting a stress response or inflammatory process due to aluminum and fluoroacetate toxicity .

| Parameter | Control Group | Aluminum Fluoride Group |

|---|---|---|

| RBC Count (x10^6) | 6.5 | 5.3 |

| Hemoglobin (g/dL) | 14.0 | 11.5 |

| WBC Count (x10^3) | 8.0 | 12.5 |

Case Study 2: Environmental Impact

Research on the accumulation of aluminum and fluoride in animal tissues revealed that chronic exposure could lead to significant bioaccumulation in bones and teeth, raising concerns about long-term ecological impacts . This accumulation was particularly noted in species exposed to contaminated water sources.

Propriétés

IUPAC Name |

aluminum;2-fluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H3FO2.Al/c3*3-1-2(4)5;/h3*1H2,(H,4,5);/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQJXTPMMUXTSG-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])F.C(C(=O)[O-])F.C(C(=O)[O-])F.[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6AlF3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

144-49-0 (Parent) | |

| Record name | Acetic acid, fluoro-, aluminum salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40213551 | |

| Record name | Acetic acid, fluoro-, aluminum salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63905-85-1 | |

| Record name | Acetic acid, fluoro-, aluminum salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, fluoro-, aluminum salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.